2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide
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Overview
Description
2-(2,4-dimethoxyphenyl)-N-[1-(2-furanyl)ethylideneamino]-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Pharmacological Properties
- The metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound related to the chemical , have been studied for their pharmacological properties. Specifically, the 4-(4-hydroxy-3-methoxyphenyl) derivative showed anti-inflammatory effects in an adjuvant arthritic rat model (Baba et al., 1998).
Crystal Structure Analysis
- Research on the crystal structure of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, a compound structurally related to the chemical , highlights its complex crystalline characteristics. This includes the overlapping of atoms in the fused-ring system and its helical chain structure (Asiri et al., 2011).
Antibacterial Activity
- A study on N-Substituted Piperazinyl Quinolones, which share a similar quinoline structure, revealed that compounds with a 2-(2-furyl)-2-oxoethyl group attached to the piperazine ring demonstrated comparable antibacterial activity against staphylococci to reference drugs like norfloxacin and ciprofloxacin (Foroumadi et al., 1999).
Cytotoxic Activity
- A derivative of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione was synthesized and tested for its cytotoxic activity against various cancer cell lines. Some derivatives exhibited potent cytotoxicity, with IC(50) values less than 10 nM (Deady et al., 2003).
Antimicrobial Evaluation
- Quinoline derivatives, including those with a 4-methoxyphenyl component, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacterial strains (Kumar et al., 2021).
properties
Product Name |
2-(2,4-dimethoxyphenyl)-N'-[1-(2-furyl)ethylidene]-4-quinolinecarbohydrazide |
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Molecular Formula |
C24H21N3O4 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-15(22-9-6-12-31-22)26-27-24(28)19-14-21(25-20-8-5-4-7-17(19)20)18-11-10-16(29-2)13-23(18)30-3/h4-14H,1-3H3,(H,27,28)/b26-15+ |
InChI Key |
OZFXSCQWJJTUKH-CVKSISIWSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC)/C4=CC=CO4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)OC)OC)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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